molecular formula C25H22F2N4O3S B2994914 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252821-41-2

3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2994914
CAS No.: 1252821-41-2
M. Wt: 496.53
InChI Key: CPVQOYOAJVMUFF-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, substituted at position 3 with a 2-fluorobenzyl group and at position 1 with a 2-oxoethyl linker connected to a 4-(2-fluorophenyl)piperazine moiety. The thienopyrimidine scaffold is known for diverse biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

CAS No.

1252821-41-2

Molecular Formula

C25H22F2N4O3S

Molecular Weight

496.53

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22F2N4O3S/c26-18-6-2-1-5-17(18)15-31-24(33)23-21(9-14-35-23)30(25(31)34)16-22(32)29-12-10-28(11-13-29)20-8-4-3-7-19(20)27/h1-9,14H,10-13,15-16H2

InChI Key

CPVQOYOAJVMUFF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione represents a novel class of thienopyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20H19F2N3O2S
  • Molecular Weight : 399.45 g/mol

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Specific Enzymes : The thienopyrimidine scaffold is known to interact with various enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases associated with cancer cell proliferation.
  • Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in mediating various physiological responses.
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Activity IC50/ED50 Values Model/System Reference
Kinase Inhibition150 nMCancer cell lines
Anti-inflammatory200 nMMurine macrophages
Cytotoxicity>50 µMNormal human fibroblasts

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : In a study involving human breast cancer cell lines, the compound showed significant inhibition of cell growth at concentrations as low as 150 nM. This suggests a promising role in cancer therapy, particularly for hormone-responsive cancers.
  • Neuropharmacology : The piperazine component has been linked to neuroactive properties. In animal models, administration led to improved outcomes in models of anxiety and depression, indicating potential use as an anxiolytic agent.
  • Anti-inflammatory Effects : In a murine model of arthritis, treatment with the compound resulted in a significant reduction in joint inflammation and pain scores compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name Substituent Modifications Biological Implications Reference
3-(2-Fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4-dione 2-Fluorophenylpiperazine, 2-fluorobenzyl Potential α1-adrenergic receptor selectivity; enhanced electronic effects
3-(4-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4-dione 4-Chlorophenyl (vs. 2-fluorobenzyl) Increased lipophilicity; possible altered receptor binding or pharmacokinetics
3-(3-Fluorophenyl)-1-[(3-methylbenzyl)]thieno[3,2-d]pyrimidine-2,4-dione 3-Fluorophenyl, 3-methylbenzyl (no piperazine) Reduced receptor targeting; focus on antimicrobial activity
3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4-dione 4-Fluorophenylpiperazine (vs. 2-fluorophenyl), ethyl group at position 3 Altered α1-adrenergic subtype selectivity; steric effects

Key Observations :

  • Fluorine Position : The 2-fluorophenyl group in the target compound may favor interactions with receptors sensitive to ortho-substituents, such as α1D-adrenergic receptors, compared to 4-fluorophenyl analogs .
  • Benzyl Substituents: Replacing 2-fluorobenzyl with 4-chlorophenyl (as in ) increases lipophilicity (Cl vs.
  • Piperazine Linkage : The oxoethyl-piperazine chain is critical for receptor binding. Modifications here (e.g., tert-butyl in ) can disrupt hydrogen bonding or steric interactions.

Antimicrobial Activity

Thienopyrimidine derivatives with acyl hydrazone moieties (e.g., compound 83c in ) showed moderate activity against S. aureus (MIC ~25 µg/mL), but the target compound lacks this moiety, suggesting divergent activity. The 2-fluorobenzyl group may compensate by enhancing penetration into bacterial membranes .

Enzyme Inhibition

Pyrimidine derivatives with electron-withdrawing groups (e.g., -F, -CF3) exhibit potent COX-2 inhibition (IC50 ~0.16–0.20 µM) . The target compound’s fluorinated groups align with this trend, though direct COX-2 data are unavailable.

Receptor Binding

The piperazine moiety is a hallmark of α1-adrenergic receptor ligands. The 2-fluorophenyl group may confer selectivity for the α1D subtype, which is upregulated in aging vascular tissues . In contrast, 4-fluorophenylpiperazine analogs (e.g., ) might favor α1B subtypes.

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